
5-(Benzyloxy)pentanal
Overview
Description
5-(Benzyloxy)pentanal is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a member of the aldehyde family, characterized by the presence of a benzyloxy group attached to the fifth carbon of a pentanal chain. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Benzyloxy)pentanal can be synthesized through several methods. One common approach involves the reaction of pentane-1,5-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, 5-benzyloxy-1-pentanol, which is then oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 5-benzyloxy-1-pentanol, is subjected to controlled oxidation using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄). The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid, 5-(benzyloxy)pentanoic acid.
Reduction: Reduction of the aldehyde group yields 5-(benzyloxy)pentanol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, KMnO₄, and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-(Benzyloxy)pentanoic acid.
Reduction: 5-(Benzyloxy)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
5-(Benzyloxy)pentanal serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for various chemical reactions, making it valuable in creating diverse compounds. It can undergo oxidation to form 5-(benzyloxy)pentanoic acid or reduction to yield 5-(benzyloxy)pentanol, facilitating its use in synthetic pathways .
Biochemical Studies
The compound is employed in studying enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with specific biological targets, such as the cAMP-dependent protein kinase catalytic subunit alpha (PKA-Cα), highlights its potential role in cellular signaling and metabolic regulation . This interaction suggests that this compound could be instrumental in exploring biochemical processes.
Medicinal Chemistry
In medicinal chemistry, this compound acts as a precursor for synthesizing potential therapeutic agents. Its structural attributes may contribute to developing drugs targeting various diseases, including neurodegenerative conditions. Related compounds with similar benzyloxy functionalities have shown promise as inhibitors of monoamine oxidase B (MAO-B), indicating that this compound could have comparable effects .
Industrial Applications
The compound is also utilized in producing specialty chemicals and fragrances, leveraging its unique chemical properties for industrial purposes. Its versatility allows for various applications across different sectors .
Cytotoxicity Assessment
In vitro studies on related compounds have demonstrated significant cytotoxicity against cancer cell lines such as HeLa cells. Although specific evaluations for this compound are not available, trends observed in analogous compounds suggest it may possess anticancer properties deserving further exploration .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect metabolic pathways and cellular processes, making the compound valuable in biochemical research .
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxy-1-pentanol: A closely related compound with a hydroxyl group instead of an aldehyde group.
5-(Benzyloxy)pentanoic acid: The oxidized form of 5-(benzyloxy)pentanal.
4-Benzyloxy-1-butanol: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its benzyloxy group provides stability and reactivity, making it a versatile intermediate in organic synthesis .
Biological Activity
5-(Benzyloxy)pentanal is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmacological research.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzyloxy group attached to a pentanal backbone. The synthesis typically involves the reaction of benzyl alcohol with pentanal through various methods, including oxidation and reduction processes. For instance, one synthesis method involves the use of formaldehyde and pyrrolidine in methanol to yield the desired compound .
Neuroprotective Effects
The neuroprotective properties of related compounds have been documented extensively. In particular, derivatives of benzyloxy-substituted phenols have demonstrated efficacy in models of neurodegenerative diseases, such as Parkinson's disease. These compounds often inhibit monoamine oxidase B (MAO-B), an enzyme associated with neuroinflammation and oxidative stress . While direct studies on this compound are sparse, its structural similarities suggest it may exhibit comparable neuroprotective effects.
Study on MAO-B Inhibition
A notable study focused on 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives revealed that compounds with benzyloxy groups exhibited selective MAO-B inhibition with IC50 values as low as 0.062 µM . This suggests that this compound could potentially be developed as a lead compound for neuroprotective therapies targeting MAO-B.
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of similar compounds against various cancer cell lines. For instance, certain derivatives showed significant inhibition of cell proliferation in HeLa cells, indicating potential anticancer properties . Although direct evaluations for this compound are not available, the trends observed in related compounds warrant further investigation into its cytotoxicity.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-(Benzyloxy)pentanal, and what are the critical reaction conditions?
- Methodological Answer : A documented synthesis involves the oxidation of 5-(Benzyloxy)pentan-1-ol (precursor) using a Swern oxidation or Dess-Martin periodinane to yield the aldehyde. Key conditions include strict temperature control (e.g., −78°C for Swern) and anhydrous solvents to prevent side reactions. The intermediate alcohol can be synthesized via benzyl ether protection of a diol precursor under basic conditions (e.g., NaH, benzyl bromide) .
- Validation : Confirm product purity via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) and monitor aldehyde formation by IR (C=O stretch ~1720 cm⁻¹).
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- ¹³C NMR : Peaks at δ ~72.98 ppm (CH₂-Ph, benzyl ether), δ ~201 ppm (aldehyde carbonyl). Aromatic carbons appear at δ ~126–138 ppm .
- MS (DCI-NH₃) : Major fragments include m/z 195 [M+1]⁺ and 212 [M+18]⁺, consistent with molecular formula C₁₂H₁₈O₂ .
- HRMS : Use high-resolution mass spectrometry (e.g., ESI-TOF) to confirm exact mass (calc. for C₁₂H₁₈O₂: 194.13) .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent aldehyde oxidation. Avoid exposure to moisture and strong acids/bases, which may hydrolyze the benzyl ether. Always use PPE (gloves, goggles) and work in a fume hood due to volatility .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved for chiral building blocks?
- Methodological Answer : Utilize asymmetric organocatalysis or transition-metal catalysts. For example, a chiral oxazaborolidine catalyst can induce enantioselective α-functionalization of aldehydes. Alternatively, Sharpless epoxidation of allyl ether precursors followed by oxidation may yield enantiomerically enriched aldehydes. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. What strategies resolve contradictions in NMR data for this compound across different solvent systems?
- Methodological Answer : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) can alter δ values by 0.1–0.5 ppm. For precise assignments:
- Compare experimental data with computational predictions (DFT/B3LYP/6-31G*).
- Use DEPT-135 to distinguish CH₃, CH₂, and CH groups, especially for overlapping signals near δ 21–33 ppm (aliphatic chain) .
Q. How can trace degradation products of this compound be identified during long-term stability studies?
- Methodological Answer : Employ GC/MS or LC-MS with a polar column (e.g., ZORBAX Eclipse Plus C18). Degradation products may include:
- 5-Hydroxypentanal (oxidation of benzyl ether, detected via m/z 102 [M]⁺).
- Benzyl alcohol (hydrolysis byproduct, identified by GC retention time ~4.7 min). Quantify using external calibration curves .
Q. What purification challenges arise due to structural analogs (e.g., 5-(Phenylmethoxy)pentanol), and how are they addressed?
- Methodological Answer : Analogous alcohols (e.g., 1-Pentanol,5-(phenylmethoxy)) co-elute in silica gel chromatography. Mitigation strategies:
Properties
IUPAC Name |
5-phenylmethoxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-9H,2,5-6,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNUJAZVJXKPNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453822 | |
Record name | 5-(BENZYLOXY)PENTANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78999-24-3 | |
Record name | 5-(BENZYLOXY)PENTANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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